1-(4-Chloro-2-nitrophenyl)piperidine
Description
1-(4-Chloro-2-nitrophenyl)piperidine is a substituted piperidine derivative featuring a chloronitrophenyl group at the 1-position of the piperidine ring. The compound’s structure combines a nitro group (electron-withdrawing) and a chlorine atom (halogen substituent) on the aromatic ring, which significantly influences its electronic properties and reactivity.
Properties
IUPAC Name |
1-(4-chloro-2-nitrophenyl)piperidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2O2/c12-9-4-5-10(11(8-9)14(15)16)13-6-2-1-3-7-13/h4-5,8H,1-3,6-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTFSYIPAIYQDPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C(C=C(C=C2)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90301275 | |
| Record name | 1-(4-Chloro-2-nitrophenyl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90301275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33784-44-0 | |
| Record name | NSC142162 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=142162 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(4-Chloro-2-nitrophenyl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90301275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chloro-2-nitrophenyl)piperidine typically involves the reaction of 4-chloronitrobenzene with piperidine. The process can be summarized as follows:
Condensation Reaction: 4-chloronitrobenzene is reacted with piperidine in the presence of a base such as sodium carbonate. The reaction is carried out under reflux conditions for several hours to yield 1-(4-nitrophenyl)piperidine.
Industrial Production Methods: Industrial production methods for this compound are similar to the laboratory synthesis but are optimized for larger scales. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Chloro-2-nitrophenyl)piperidine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Reduction: 1-(4-Amino-2-nitrophenyl)piperidine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(4-Chloro-2-nitrophenyl)piperidine has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme inhibition and receptor binding.
Industry: Used in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(4-Chloro-2-nitrophenyl)piperidine depends on its specific application. In biological systems, it may act as an enzyme inhibitor or receptor ligand, interacting with specific molecular targets and pathways. The exact mechanism can vary based on the context of its use.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Position and Electronic Effects
The position and nature of substituents on the aromatic ring and piperidine moiety critically determine the compound’s properties. Key analogs include:
Key Observations :
- Chlorine vs. Nitro Positioning : The 4-chloro-2-nitro configuration in the target compound balances electronic effects, whereas analogs like 1-(5-chloro-2-nitrophenyl)piperidine show altered dipole moments due to asymmetric substitution .
Physicochemical Properties
Data from structurally related compounds highlight trends:
Biological Activity
1-(4-Chloro-2-nitrophenyl)piperidine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
This compound is characterized by a piperidine ring substituted with a 4-chloro-2-nitrophenyl group. The presence of the nitro and chloro substituents contributes to its unique chemical reactivity and biological activity.
Chemical Formula
- Molecular Formula : C12H13ClN2O4
- CAS Number : 33784-44-0
Antimicrobial Activity
Research has indicated that various piperidine derivatives exhibit notable antimicrobial properties. Specifically, studies have shown that this compound possesses antibacterial and antifungal activities.
| Microorganism | Minimum Inhibitory Concentration (MIC) | Activity |
|---|---|---|
| Staphylococcus aureus | 0.0039 - 0.025 mg/mL | Strong antibacterial |
| Escherichia coli | 0.0039 - 0.025 mg/mL | Strong antibacterial |
| Candida albicans | 3.125 - 100 mg/mL | Moderate antifungal |
These findings suggest that the compound is particularly effective against Gram-positive bacteria, with potential applications in treating infections caused by resistant strains .
The mechanism of action for this compound involves several pathways:
- Enzyme Inhibition : The nitro group can be reduced to form an amine, which may interact with various biological receptors or enzymes, leading to inhibition of microbial growth.
- Receptor Binding : The chloro group allows for substitution reactions that can modify receptor interactions, enhancing its biological efficacy.
Study on Antibacterial Efficacy
A study conducted on a series of piperidine derivatives, including this compound, demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The study highlighted the importance of electronic effects from substituents on the phenyl ring in modulating antibacterial potency .
Clinical Implications
In a clinical setting, derivatives of piperidine have been explored for their potential in drug development aimed at treating bacterial infections. The unique structural features of this compound may contribute to its effectiveness as a lead compound for further modifications in the quest for novel antibiotics .
Comparative Analysis with Similar Compounds
A comparative analysis with similar compounds reveals that while many piperidine derivatives exhibit antimicrobial properties, the specific combination of chloro and nitro groups in this compound enhances its reactivity and biological activity.
| Compound Name | Key Feature | Biological Activity |
|---|---|---|
| 1-(4-Bromo-2-nitrophenyl)piperidine | Bromine instead of chlorine | Similar antibacterial activity |
| 1-(4-Chloro-2-aminophenyl)piperidine | Amino group instead of nitro | Reduced antimicrobial efficacy |
| This compound-4-acetic acid | Acetic acid group addition | Altered solubility and activity |
This table illustrates how variations in substituents can significantly affect the biological properties of piperidine derivatives.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
